6-(Methanesulfonyl)-9-phenyl-9H-purine
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Overview
Description
6-(Methylsulfonyl)-9-phenyl-9H-purine is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylsulfonyl)-9-phenyl-9H-purine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable purine derivative.
Substitution Reaction: A methylsulfonyl group is introduced via a substitution reaction using methylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of 6-(Methylsulfonyl)-9-phenyl-9H-purine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(Methylsulfonyl)-9-phenyl-9H-purine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bases like sodium hydride or potassium carbonate are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group yields sulfone derivatives, while reduction can produce methylthio derivatives.
Scientific Research Applications
6-(Methylsulfonyl)-9-phenyl-9H-purine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving purine metabolism and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-(Methylsulfonyl)-9-phenyl-9H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors involved in purine metabolism, potentially inhibiting or modulating their activity. This can affect various biological pathways, including DNA and RNA synthesis, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
6-(Methylsulfonyl) Hexyl Isothiocyanate: Known for its antimicrobial and anti-inflammatory properties.
2-(4-Methylsulfonyl Phenyl) Indole Derivatives: These compounds exhibit dual antimicrobial and anti-inflammatory activities.
Uniqueness
6-(Methylsulfonyl)-9-phenyl-9H-purine is unique due to its specific substitution pattern on the purine ring, which can confer distinct chemical and biological properties. Its combination of a methylsulfonyl group and a phenyl group makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
62141-46-2 |
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Molecular Formula |
C12H10N4O2S |
Molecular Weight |
274.30 g/mol |
IUPAC Name |
6-methylsulfonyl-9-phenylpurine |
InChI |
InChI=1S/C12H10N4O2S/c1-19(17,18)12-10-11(13-7-14-12)16(8-15-10)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
LCWVFSNDVKIASH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=NC2=C1N=CN2C3=CC=CC=C3 |
Origin of Product |
United States |
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